molecular formula C26H29N3O7S B13338333 N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide

N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B13338333
M. Wt: 527.6 g/mol
InChI Key: DYNNLYLIKZTWRT-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide is a structurally sophisticated small molecule of significant interest in pharmacological research, particularly in the field of cardiovascular and renal physiology. Its core research value is derived from its potent and selective antagonism of the endothelin-1 (ET-1) type A (ETA) receptor . By selectively blocking the ETA receptor, this compound inhibits the vasoconstrictive and pro-fibrotic signaling pathways mediated by the potent endogenous peptide ET-1. This mechanism makes it an indispensable tool for researchers investigating the pathophysiological roles of the endothelin system in conditions such as pulmonary arterial hypertension, chronic kidney disease, and cardiac fibrosis. Studies utilizing this class of selective ETA receptor antagonists have been critical for dissecting the relative contributions of ETA versus ETB receptors in disease models, providing insights for target validation and therapeutic development . Its application extends to in vitro assays for receptor binding and functional cellular responses, as well as in vivo models to assess hemodynamic effects and end-organ damage.

Properties

Molecular Formula

C26H29N3O7S

Molecular Weight

527.6 g/mol

IUPAC Name

N-[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C26H29N3O7S/c1-6-12-35-17-8-7-9-18(13-17)36-24-16-22-21(28(2)26(30)29(22)3)15-20(24)27-37(31,32)19-10-11-23(33-4)25(14-19)34-5/h7-11,13-16,27H,6,12H2,1-5H3

InChI Key

DYNNLYLIKZTWRT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Benzimidazolone Core Formation

  • Starting Materials : The synthesis begins with 4-nitrobenzene-1,2-diamine , which is converted into 5-nitro-1H-benzo[d]imidazol-2(3H)-one using 1,1'-carbonyldiimidazole in DMF.

  • Methylation : The nitro group is then protected, and the compound is methylated using iodomethane to form 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one .

  • Reduction : The nitro group is reduced to an amino group, yielding 5-amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one .

Introduction of Phenoxy Groups

  • Phenol Protection : Resorcinol is protected with tert-butyldimethylsilyl chloride to form 3-((tert-butyldimethylsilyl)oxy)phenol .

  • Alkylation : The protected phenol is then alkylated with propyl bromide to introduce the propoxy group.

  • Deprotection : The silyl protecting group is removed to yield 3-propoxyphenol .

Coupling and Sulfonamide Formation

  • Coupling Reaction : The 3-propoxyphenol is coupled with the benzimidazolone core using a suitable coupling agent to form the phenoxy-substituted benzimidazolone.

  • Sulfonamide Synthesis : The benzimidazolone derivative is then reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base to form the final sulfonamide product.

Detailed Synthesis Protocol

Step 1: Formation of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one

Reagents Conditions Yield
4-Nitrobenzene-1,2-diamine (44 g, 285 mmol) DMF, 80 mL, RT, 4 h 45 g (88%)
1,1'-Carbonyldiimidazole (70 g, 428 mmol) Water addition, filtration -

Step 2: Methylation to Form 1,3-Dimethyl-5-Nitro-1H-benzo[d]imidazol-2(3H)-one

Reagents Conditions Yield
5-Nitro-1H-benzo[d]imidazol-2(3H)-one (55 g, 309 mmol) DMF, 150 mL, 0°C, then RT overnight 55 g (86%)
K2CO3 (85 g, 618 mmol), Iodomethane (109 g, 772 mmol) Water addition, filtration -

Step 3: Reduction to Form 5-Amino-1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Reagents Conditions Yield
1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one CHCl3/AcOH, RT, 30 min -
Bromine (3.5 g, 22.6 mmol) Silica gel chromatography 3.2 g (69%)

Step 4: Coupling with 3-Propoxyphenol

Reagents Conditions Yield
5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one Coupling agent (e.g., DCC), DMF, RT -
3-Propoxyphenol - -

Step 5: Sulfonamide Formation

Reagents Conditions Yield
Phenoxy-substituted benzimidazolone 3,4-Dimethoxybenzenesulfonyl chloride, base (e.g., TEA), DCM, RT -
- Purification by silica gel chromatography Final product

Purification and Characterization

  • Purification : The final product is purified using silica gel chromatography followed by HPLC to ensure high purity.
  • Characterization : The compound is characterized using 1H/13C NMR to resolve aromatic and aliphatic protons, HRMS to confirm the molecular weight, and IR spectroscopy to identify functional groups like sulfonamide and carbonyl groups.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Benzimidazolone vs. Related Heterocycles

  • The dichloroacetyl group in these compounds may enhance electrophilicity but introduces metabolic instability compared to the sulfonamide group in the target compound .
  • Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (): Incorporation of triazole and thiazole rings increases molecular complexity and hydrogen-bonding capacity. However, these additions may elevate molecular weight (>500 Da), reducing bioavailability relative to the target compound (MW: ~529 Da) .

Substituent Variations in Benzimidazolone Derivatives

Compound ID Substituent at Position 6 Sulfonamide/Functional Group Key Properties Reference
Target Compound 3-Propoxyphenoxy 3,4-Dimethoxybenzenesulfonamide Balanced lipophilicity (clogP ~3.2)
4AE () 4-Methoxyphenoxy Benzenesulfonamide Higher solubility (logS: -4.1)
4BK () 3-(2-Methylpropoxy)phenoxy 1,2-Dimethylimidazole-4-sulfonamide Enhanced steric bulk (MW: 523.6 Da)
Compound 1 () 3-(4-(1,3-Dioxoisoindolin-2-yl)butoxy)phenoxy 3,4-Dimethoxybenzenesulfonamide Bulky substituent reduces permeability
  • 4AE: The 4-methoxyphenoxy group improves aqueous solubility but may weaken target binding due to reduced hydrophobic interactions compared to the 3-propoxyphenoxy group .
  • 4BK : The imidazole-based sulfonamide introduces additional hydrogen-bonding sites but increases metabolic liability via CYP450-mediated oxidation .
  • Compound 1 () : The 1,3-dioxoisoindolinylbutoxy chain enhances steric hindrance, likely compromising membrane permeability despite maintaining sulfonamide-mediated binding .

Biological Activity

N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound's molecular formula is C23H30N2O6SC_{23}H_{30}N_{2}O_{6}S, with a molecular weight of approximately 486.56 g/mol. It possesses several functional groups that contribute to its biological activity, including sulfonamide and benzimidazole moieties. These groups are known for their roles in pharmacological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • Studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against solid tumors, influencing the release of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Antimicrobial Activity :
    • Although limited, some derivatives of similar compounds have demonstrated antimicrobial properties against specific bacterial strains . This suggests a potential for broader applications in treating infections.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have been conducted to evaluate the cytotoxic effects on various cancer cell lines. The results showed that the compound significantly inhibited cell growth in a dose-dependent manner. For example, a study reported IC50 values indicating effective concentrations for inhibiting proliferation in colorectal cancer cells.
  • Inflammatory Cytokine Release :
    • In experiments assessing cytokine release from activated immune cells, the compound was found to downregulate IL-6 and TNF-α production, suggesting its role as an anti-inflammatory agent .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific substituents on the benzimidazole core was found to enhance biological activity. For instance, modifications at the 3 and 4 positions of the methoxy groups significantly influenced the compound's potency against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant inhibition of cancer cell growth
Anti-inflammatoryDownregulation of IL-6 and TNF-α
AntimicrobialLimited activity against certain bacteria

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables. Reaction monitoring via HPLC or NMR ensures intermediate purity. Evidence from analogous benzimidazole derivatives highlights the importance of solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd/C vs. CuI) in Suzuki-Miyaura coupling steps .

ParameterRange TestedOptimal ConditionYield Improvement
Temperature60–120°C90°C+22%
Catalyst (Pd/C)5–15 mol%10 mol%+18%
SolventDMF, THF, EtOHDMF+30%

Q. What spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer: Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve complex aromatic and sulfonamide proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) provides absolute stereochemical confirmation, as demonstrated for structurally related benzimidazole derivatives .

Q. How should researchers assess in vitro biological activity (e.g., enzyme inhibition)?

Methodological Answer: Employ cell-free enzymatic assays (e.g., fluorometric or colorimetric readouts) with positive/negative controls. For kinase or protease targets, use ATP-competitive assays or FRET-based substrates. Validate hits with dose-response curves (IC₅₀ determination) and counter-screens against related enzymes to assess selectivity. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) rule out nonspecific effects .

Q. What strategies ensure compound stability under experimental storage conditions?

Methodological Answer: Conduct accelerated stability studies under varied conditions (pH, temperature, light exposure). Monitor degradation via HPLC-UV/MS over 1–4 weeks. Lyophilization improves aqueous stability, while inert atmosphere storage (argon) prevents oxidation. For DMSO stock solutions, limit freeze-thaw cycles to <3 and confirm solubility post-thaw .

Q. How can purity be validated beyond standard chromatography?

Methodological Answer: Perform elemental analysis (EA) to confirm C/H/N/S/O percentages within ±0.4% of theoretical values. Differential scanning calorimetry (DSC) detects polymorphic impurities, while Karl Fischer titration quantifies residual water. Orthogonal methods like capillary electrophoresis (CE) or chiral HPLC resolve enantiomeric contaminants .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer: Apply QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to study binding interactions with target proteins (e.g., kinases). Dock the compound into active sites using AutoDock Vina, followed by molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability. Free-energy perturbation (FEP) calculations predict affinity changes for derivatives. Reaction path searches (e.g., via GRRM) identify plausible metabolic pathways .

Q. How to resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

Methodological Answer: Conduct orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) to confirm target engagement. Compare results with structural analogs (Table 1) to identify substituent-specific effects. Validate using isothermal titration calorimetry (ITC) for thermodynamic profiling. Statistical meta-analysis of replicates (≥3 independent experiments) minimizes batch effects .

AnalogSubstituentIC₅₀ (μM)Selectivity Index
Parent3-Propoxyphenoxy0.4512.3
9c4-Bromophenyl0.328.9
9e4-Methoxyphenyl1.103.2

Q. What approaches enable structure-activity relationship (SAR) studies for derivative design?

Methodological Answer: Synthesize derivatives with systematic substituent variation (e.g., aryl ethers, alkyl chains) at the 3-propoxyphenoxy and sulfonamide positions. Assess bioactivity trends using multivariate regression analysis. For example, bulky substituents at the benzimidazole 6-position enhance target affinity but reduce solubility. Parallel artificial membrane permeability assays (PAMPA) guide lead optimization .

Q. How can multi-omics data (e.g., proteomics, transcriptomics) be integrated to study off-target effects?

Methodological Answer: Combine RNA-seq (differential gene expression) and LC-MS/MS proteomics (label-free quantification) in treated cell lines. Use pathway enrichment tools (DAVID, Metascape) to identify perturbed networks. Validate with CRISPR-Cas9 knockouts of implicated genes. Machine learning (e.g., random forest) prioritizes high-confidence off-targets .

Q. What experimental designs address challenges in heterogeneous reaction systems?

Methodological Answer: Employ microwave-assisted synthesis to enhance mixing and reduce reaction times (e.g., 30 min vs. 24 h). Screen solvents with high dielectric constants (e.g., DMSO) to improve reagent solubility. Use immobilized catalysts (e.g., silica-supported Pd) for easy recovery and reuse. Monitor reaction progress in real-time with inline FTIR .

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